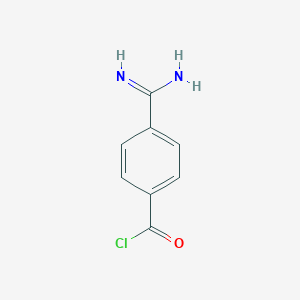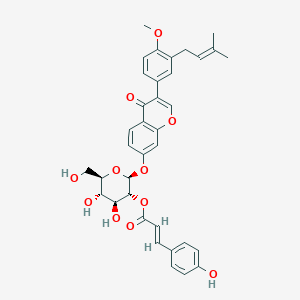
Pmicg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phospholipid-based microencapsulation (PMICG) is a novel technique used for the encapsulation of bioactive compounds. This technique involves the use of phospholipids, which are natural lipid molecules found in cell membranes, to form a protective shell around the bioactive compounds. This compound has been extensively studied for its potential applications in drug delivery, food industry, and cosmetic industry.
Mechanism of Action
Pmicg works by forming a protective shell around the bioactive compound, which prevents degradation and improves stability. The phospholipid shell also allows for targeted delivery of the bioactive compound to specific tissues or cells. Once the microcapsules reach their target, the phospholipid shell is broken down, and the bioactive compound is released.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the bioactive compound being encapsulated. However, in general, this compound has been shown to improve the stability and bioavailability of bioactive compounds. This compound has also been shown to improve the efficacy of drugs by allowing for targeted delivery to specific tissues or cells.
Advantages and Limitations for Lab Experiments
Pmicg has several advantages for lab experiments, including improved stability and bioavailability of bioactive compounds, targeted delivery, and controlled release. However, this compound also has some limitations, including the potential for batch-to-batch variability and the need for specialized equipment for synthesis.
Future Directions
There are several future directions for Pmicg research, including the development of new phospholipid-based materials, the optimization of synthesis methods, and the exploration of new applications in drug delivery, food industry, and cosmetic industry. Additionally, there is a need for further research on the safety and toxicity of this compound for human consumption.
Synthesis Methods
The synthesis of Pmicg involves the use of phospholipids and a bioactive compound. The phospholipids are dissolved in a solvent, and the bioactive compound is added to the solution. The mixture is then sonicated, which causes the phospholipids to form a protective shell around the bioactive compound. The resulting microcapsules are then separated from the solvent and dried.
Scientific Research Applications
Pmicg has been extensively studied for its potential applications in drug delivery, food industry, and cosmetic industry. In drug delivery, this compound has been used to encapsulate drugs for targeted delivery to specific tissues or cells. In the food industry, this compound has been used to encapsulate flavors, colors, and nutrients for improved stability and controlled release. In the cosmetic industry, this compound has been used to encapsulate active ingredients for improved skin penetration and efficacy.
Properties
| 126654-66-8 | |
Molecular Formula |
C36H36O11 |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[3-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-4-oxochromen-7-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O11/c1-20(2)4-8-23-16-22(9-14-28(23)43-3)27-19-44-29-17-25(12-13-26(29)32(27)40)45-36-35(34(42)33(41)30(18-37)46-36)47-31(39)15-7-21-5-10-24(38)11-6-21/h4-7,9-17,19,30,33-38,41-42H,8,18H2,1-3H3/b15-7+/t30-,33-,34+,35-,36-/m1/s1 |
InChI Key |
ZJTGUFCATXASHE-XLTJWZCXSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC)C |
synonyms |
3'-prenyl-4'-methoxyisoflavone-7-O-beta-(2''-O-4-coumaroyl)glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



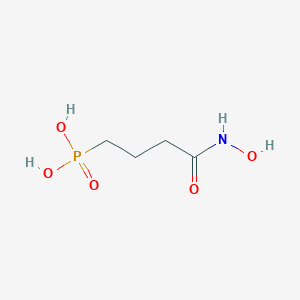
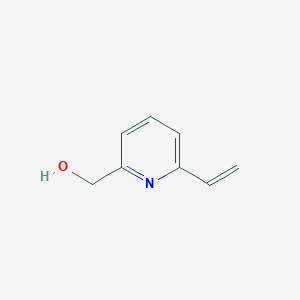
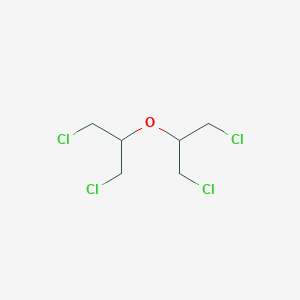
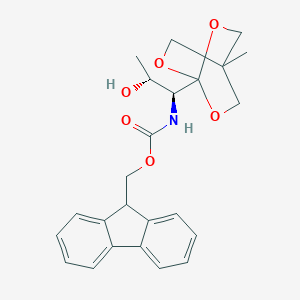
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)


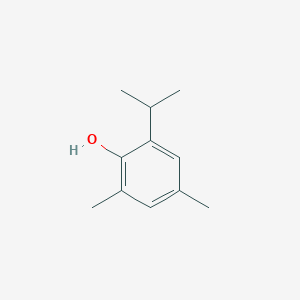
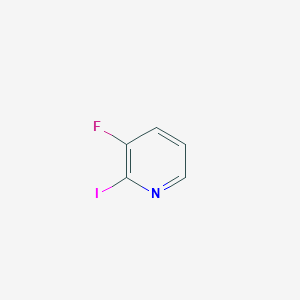
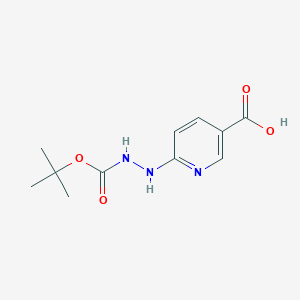

![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B136655.png)
